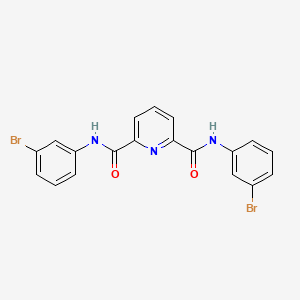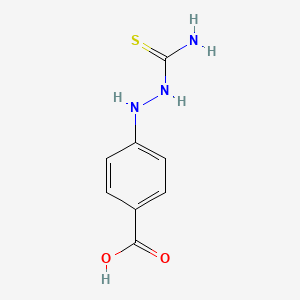![molecular formula C10H15F2N3O2 B10908321 tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)
tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound with the molecular formula C10H14F2N4O2. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
tert-Butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate include:
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate: This compound has a similar structure but with an azetidine ring instead of a pyrazole ring.
tert-Butyl (2,2-difluoroethyl)carbamate: This compound lacks the pyrazole ring and is used in different chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O2/c1-10(2,3)17-9(16)14-8-4-5-13-15(8)6-7(11)12/h4-5,7H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUUZYQKYBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10908245.png)
![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
![N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B10908256.png)

![Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10908290.png)
![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)
![3-(Pentylsulfanyl)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10908306.png)
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B10908314.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)

